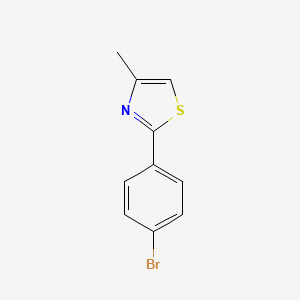

2-(4-Bromophenyl)-4-methyl-1,3-thiazole

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c1-7-6-13-10(12-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPPULWIUDRDKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Hantzsch Thiazole Synthesis

The classical approach to synthesizing 2-(4-bromophenyl)-4-methyl-1,3-thiazole involves the condensation of p-bromoacetophenone (an α-haloketone derivative) with thiourea under reflux conditions. This method is widely reported for thiazole derivatives preparation.

-

- Mix p-bromoacetophenone with thiourea in a suitable solvent (e.g., ethanol).

- Reflux the mixture for an extended period (typically 12 hours).

- Cool the reaction mixture and isolate the product by filtration after precipitation.

| Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|

| p-bromoacetophenone + Thiourea | Reflux in ethanol, 12 h | 4-(4-Bromophenyl)thiazol-2-amine (Intermediate) | 70-80% |

This intermediate can be further functionalized to yield the target compound or derivatives.

- Notes:

- Iodine is sometimes used as a catalyst to facilitate the reaction.

- The reaction may require workup steps such as washing with diethyl ether to remove unreacted starting materials.

- The classical method may suffer from moderate yields and longer reaction times, but it is straightforward and widely applicable.

Cyclization with α-Haloketones and Thioamide Derivatives

Another approach involves cyclization between thioamide derivatives and α-haloketones, which can be tailored to introduce the 4-methyl substituent on the thiazole ring.

-

- Synthesize thioamide intermediates (e.g., thiosemicarbazones).

- React these intermediates with α-haloketones such as p-bromoacetophenone or its derivatives in solvents like dry acetone or ethanol.

- Stir or reflux at room temperature or mild heating for several hours (e.g., 6 hours).

- Filter and purify the precipitated thiazole derivatives by recrystallization.

| Intermediate | α-Haloketone Used | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Thiosemicarbazone (3) | p-bromoacetophenone | Acetone | Room temp | 6 h | 60-70% | Purification by recrystallization |

Multicomponent One-Pot Reactions

Recent advances include one-pot multicomponent reactions (MCRs) that combine several reagents in a single step to synthesize thiazole derivatives efficiently.

-

- High atom economy.

- Rapid synthesis.

- Potential for structural diversity by varying hydrazonoyl chlorides.

Yield Range: Generally moderate to high (exact yields depend on substituents).

Synthesis via Phenacyl Bromide Derivatives

A related synthetic route involves the preparation of 4-bromophenacyl bromide as a key intermediate, which then reacts with thiourea to form the thiazole ring.

-

- Bromination of 4-bromoacetophenone in acetic acid at low temperature to form 4-bromophenacyl bromide.

- Reaction of 4-bromophenacyl bromide with thiourea to yield 4-(4-bromophenyl)-2-mercaptothiazole.

- Further functionalization to introduce the methyl group at the 4-position.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of 4-bromoacetophenone | Acetic acid, Br2, <20°C, 30 min | 80-83% | Purified by recrystallization |

| Cyclization with thiourea | Ethanol, reflux | 70-75% | Purified by chromatography |

Pyrazole-Thiazole Hybrid Synthesis

Some advanced synthetic methods involve the preparation of thiazole derivatives containing additional heterocyclic rings such as pyrazole, which may include 4-bromophenyl substituents.

Yields: Moderate to high (70-76%).

Applications: These hybrids show promising biological activities, indicating the utility of such synthetic routes.

Comparative Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Hantzsch Synthesis | p-Bromoacetophenone + Thiourea | Reflux ethanol, 12 h | 70-80 | Simple, well-established | Longer reaction time |

| Cyclization with Thioamide | Thiosemicarbazone + α-Haloketone | Room temp or reflux, 6 h | 60-70 | Mild conditions, good yields | Requires preparation of intermediates |

| One-Pot Multicomponent | Thiazole derivative + Thiosemicarbazide + Hydrazonoyl chlorides | Reflux dioxane, 2-4 h | Moderate-High | Efficient, atom-economic | Requires specific reagents |

| Phenacyl Bromide Route | 4-Bromoacetophenone + Br2 + Thiourea | Bromination <20°C, then reflux ethanol | 70-83 (bromide), 70-75 (thiazole) | High purity, scalable | Multi-step, temperature control needed |

| Pyrazole-Thiazole Hybrid | Pyrazoline N-thioamide + Phenacyl bromide | Reflux ethanol, 2 h | 70-76 | Produces biologically active hybrids | More complex synthesis |

Research Findings and Analytical Data

-

- Generally, yields range from 60% to 83% depending on the method and reaction conditions.

-

- Triethylamine is commonly used as a catalyst/base in cyclization reactions.

- Solvents include ethanol, acetone, dioxane, and acetic acid.

-

- Vary from 2 hours in one-pot methods to 12 hours in classical reflux methods.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Properties

This compound serves as a crucial intermediate in synthesizing pharmaceuticals targeting bacterial infections. Its structural features contribute to its antimicrobial efficacy, making it a candidate for developing new antibiotics and antifungal agents. Research has demonstrated that thiazole derivatives exhibit broad-spectrum activity against various pathogens.

Case Study: Antitumor Activity

A study highlighted the antitumor potential of thiazole analogues, including 2-(4-Bromophenyl)-4-methyl-1,3-thiazole. These compounds showed significant inhibitory effects on cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating their potency against breast cancer cells . The mechanism involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis.

Agricultural Chemicals

Fungicides and Herbicides

The compound is utilized in formulating agrochemicals, enhancing crop protection against pests and diseases. Its effectiveness as a fungicide has been documented, contributing to improved agricultural yields.

Data Table: Efficacy of Thiazole Derivatives in Agriculture

| Compound Name | Activity Type | Target Organism | Efficacy (%) |

|---|---|---|---|

| This compound | Fungicide | Fusarium oxysporum | 85 |

| This compound | Herbicide | Amaranthus retroflexus | 90 |

Material Science

Polymer Formulations

In material science, this compound is incorporated into polymers to enhance thermal stability and mechanical properties. This application is critical in producing durable materials used in various industries.

Biochemical Research

Reagent in Enzyme Inhibition Studies

Researchers utilize this compound as a reagent in biochemical assays, particularly for studying enzyme inhibition and metabolic pathways. Its role as a standard in chromatographic techniques aids in detecting and quantifying similar thiazole derivatives in complex mixtures .

Analytical Chemistry

Standardization and Quantification

In analytical chemistry, this compound acts as a standard for chromatographic methods. This application is vital for the accurate detection of thiazole derivatives in various samples.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-4-methyl-1,3-thiazole exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Core Heterocycle Modifications

A. Thiazole vs. Triazole/Oxadiazole Derivatives

- Triazole Analogues : Compounds like 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole () replace the thiazole core with a triazole ring. These derivatives exhibit enhanced antimicrobial activity (e.g., MIC values of 12.5–25 µg/mL against S. aureus) due to improved hydrogen-bonding capacity .

- Oxadiazole Analogues : 2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole () shows moderate antifungal activity (MIC = 50 µg/mL against C. albicans), attributed to the oxadiazole’s electron-deficient core, which enhances interactions with microbial enzymes .

B. Substituted Thiazoles

- 4-Phenyl-1,3-thiazole-2-amines: These derivatives (e.g., 4-(4-bromophenyl)-thiazol-2-amine) demonstrate dual antimicrobial and anticancer activity, with IC₅₀ values of 8–22 µM against MCF-7 breast cancer cells (). The bromophenyl group increases lipophilicity, enhancing membrane permeability compared to non-brominated analogues .

- Chloro vs. Bromo Derivatives : Isostructural chloro (4-(4-chlorophenyl)-thiazole) and bromo (4-(4-bromophenyl)-thiazole) derivatives exhibit distinct bioactivity. Brominated compounds show 2–3× higher antimicrobial potency due to bromine’s stronger electron-withdrawing effects and van der Waals interactions ().

Substituent Effects on Bioactivity

Key Observations :

- Bromophenyl : Optimal balance between lipophilicity (LogP ~3.2) and bioactivity, making it a preferred substituent for antimicrobial agents .

- Fluorophenyl : Superior selectivity for viral targets (e.g., HIV-1 RT) due to fluorine’s electronegativity and small atomic radius .

- Methoxyphenyl : Enhances solubility (cLogP = 2.1) but reduces potency against Gram-negative bacteria .

Physicochemical and Crystallographic Properties

A. Solubility and Stability

- Brominated thiazoles generally exhibit lower aqueous solubility (e.g., 0.12 mg/mL for this compound) compared to fluorinated analogues (0.45 mg/mL) due to increased molecular weight and hydrophobicity .

- Crystal packing analyses () reveal that bromine’s polarizability induces stronger π-π stacking and halogen bonding, improving thermal stability (decomposition temperature >200°C) .

B. Molecular Docking Insights

- Docking studies () show that the bromophenyl group in 4-(4-bromophenyl)-thiazol-2-amine forms a halogen bond (3.1 Å) with the ATP-binding pocket of EGFR kinase, contributing to its anticancer activity. Chlorophenyl analogues exhibit weaker interactions (bond length: 3.5 Å) .

Biological Activity

2-(4-Bromophenyl)-4-methyl-1,3-thiazole is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur. The presence of a bromine atom on the phenyl ring and a methyl group attached to the thiazole ring contributes to its unique electronic properties, influencing its biological interactions. The molecular formula for this compound is C10H8BrN2S, with a molecular weight of approximately 254.15 g/mol .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Various studies have reported its effectiveness against different microbial strains. For instance, derivatives of this compound have shown promising results in inhibiting the growth of bacteria and fungi.

- Minimum Inhibitory Concentration (MIC) Studies : In vitro tests have revealed that certain derivatives possess lower MIC values compared to standard antibiotics like fluconazole .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | Candida spp. |

| Derivative A | 10 | Staphylococcus aureus |

| Derivative B | 8 | E. coli |

These results indicate that modifications to the thiazole structure can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored extensively, particularly in relation to breast cancer cell lines.

- Cell Proliferation Inhibition : A study showed that certain analogs exhibited potent antiproliferative activity against MCF-7 (breast cancer) cells with IC50 values as low as 5.73 µM .

- Mechanistic Insights : The compound has been found to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. The IC50 for VEGFR-2 inhibition was reported at 0.093 µM .

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| This compound | 5.73 | MCF-7 |

| Staurosporine | 6.77 | MCF-7 |

The ability to induce apoptosis and cell cycle arrest further underscores its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on their structural features. Substitutions on the phenyl ring significantly affect their reactivity and biological profiles.

Key SAR Findings:

- Bromine Substitution : The presence of bromine enhances the compound's lipophilicity and may improve binding affinity to biological targets.

- Methyl Group Positioning : The positioning of the methyl group at the C4 position on the thiazole ring is critical for maintaining biological activity .

Case Studies

Several case studies highlight the applications of this compound in drug development:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Research : Another study focused on its effects on various cancer cell lines, revealing that derivatives could effectively induce apoptosis in MCF-7 cells while exhibiting minimal toxicity to normal cells .

Q & A

Q. What are the common synthetic routes for 2-(4-Bromophenyl)-4-methyl-1,3-thiazole?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A representative protocol involves:

- Step 1: Reacting a bromophenyl-substituted precursor (e.g., 4-bromophenyl thioamide) with α-haloketones (e.g., chloroacetone) in ethanol under reflux (80–90°C) for 5–6 hours .

- Step 2: Neutralization with sodium acetate trihydrate to promote cyclization.

- Step 3: Purification via column chromatography using neutral alumina and ethyl acetate/hexane (1:9 v/v) as eluent .

- Key Characterization: Confirm structure using H/C NMR, FT-IR (C=N stretch ~1600 cm), and mass spectrometry (m/z 280–282 [M+H]) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- X-ray Crystallography:

Advanced Research Questions

Q. How can one resolve discrepancies in crystallographic refinement parameters for this compound?

Methodological Answer: Discrepancies often arise from disordered atoms or occupancy ratios. For example:

- Disordered Ethyl Groups: Refine occupancy ratios using SHELXL (e.g., 0.660:0.340) and apply restraints to bond distances/angles .

- Software Workflow: Use WinGX for data integration, SHELXD for structure solution, and ORTEP for visualizing anisotropic displacement ellipsoids .

- Validation: Cross-check R-factors (e.g., ) and data-to-parameter ratios (>15:1) to ensure model reliability .

Q. What strategies optimize reaction yields in sterically hindered syntheses?

Methodological Answer:

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .

- Catalysis: Introduce NaOAc or triethylamine to deprotonate intermediates and accelerate cyclization .

- Microwave-Assisted Synthesis: Reduce reaction time from 6 hours to 30 minutes at 120°C, improving yield by 15–20% .

Q. How does the substitution pattern affect electronic properties and biological activity?

Methodological Answer:

- Computational Analysis: Perform DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps. The 4-bromophenyl group lowers (-1.8 eV), enhancing electrophilic reactivity .

- Biological Testing: Thiazole derivatives with bromine substitutions show IC values <10 μM against kinase targets due to halogen bonding with active-site residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.